molecular formula C8H6ClNO4 B1436065 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone CAS No. 89894-08-6

1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone

Cat. No.: B1436065
CAS No.: 89894-08-6
M. Wt: 215.59 g/mol
InChI Key: TYYYAIMXKZMBBD-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone is an organic compound with a complex structure that includes a chloro, hydroxy, and nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-2-hydroxyacetophenone, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the correct substitution and nitration on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of 4-chloro-2-hydroxy-5-nitrobenzoic acid.

    Reduction: Formation of 4-chloro-2-hydroxy-5-aminophenyl ethanone.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the chloro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence enzyme activity, cellular signaling pathways, and other biochemical processes.

Comparison with Similar Compounds

    4-Chloro-2-hydroxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-2-hydroxyacetophenone: Lacks the chloro group, affecting its substitution reactions.

    4-Chloro-2-nitroacetophenone: Lacks the hydroxy group, influencing its oxidation and reduction reactions.

Uniqueness: 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone is unique due to the presence of all three functional groups (chloro, hydroxy, and nitro) on the phenyl ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-chloro-2-hydroxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYYAIMXKZMBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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